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Compound of Interest

Compound Name: Epitulipinolide diepoxide

Cat. No.: B12378017

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
Epitulipinolide diepoxide, a sesquiterpene lactone with noted biological activities. The
following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS)
data, presented in a clear, tabular format for ease of comparison. Furthermore, comprehensive
experimental protocols for acquiring such data are described, and a logical workflow for
spectroscopic analysis is visualized.

Spectroscopic Data

The structural elucidation of Epitulipinolide diepoxide has been accomplished through
various spectroscopic techniques. The following tables summarize the key quantitative data
obtained from *H-NMR, 3C-NMR, and ESI-MS analyses.

Nuclear Magnetic Resonance (NMR) Data
Table 1: *H-NMR Spectroscopic Data for Epitulipinolide Diepoxide (500 MHz, CDCls)
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Proton (H) Chemical Shift (o, Multiplicity Coupling Constant
ppm) (9, Hz)

H-14 1.38 s

H-15 1.45 s

OCHs 2.09 s

H-5 3.08 t 8.5

H-6 4.48 t 85

H-8 5.70 m

H-13a 5.72 d 30

H-13b 6.41 d 35

Data sourced from: Antioxidant and Anticancer Constituents from the Leaves of Liriodendron
tulipifera[1]

Table 2: 13C-NMR Spectroscopic Data for Epitulipinolide Diepoxide

Carbon (C) Chemical Shift (0, ppm)

Data not available in the searched resources.

Mass Spectrometry (MS) Data

Table 3: ESI-MS Data for Epitulipinolide Diepoxide

lon mlz

[M]* 322

Data sourced from: Antioxidant and Anticancer Constituents from the Leaves of Liriodendron
tulipifera[1]
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Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure
elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Epitulipinolide diepoxide is dissolved in deuterated
chloroform (CDCIs) to a concentration suitable for NMR analysis.

Instrumentation: *H-NMR and 3C-NMR spectra are recorded on a 500 MHz NMR
spectrometer.

1H-NMR Spectroscopy:
o The spectrometer is tuned and shimmed for the specific sample.
o A standard one-dimensional proton experiment is performed.

» Key acquisition parameters include a spectral width of approximately 12-15 ppm, a sufficient
number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase
and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCIs
(6 7.26 ppm).

B3C-NMR Spectroscopy:

A standard proton-decoupled *3C experiment is performed.
e Acquisition parameters are optimized for a spectral width of approximately 0-220 ppm.

o Alarger number of scans is typically required due to the low natural abundance of the 13C
isotope.

e The FID is processed similarly to the tH-NMR data, with chemical shifts referenced to the
CDCls solvent peak (6 77.16 ppm).
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Electrospray lonization Mass Spectrometry (ESI-MS)

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as
methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is
then further diluted to the low pg/mL or ng/mL range with the same solvent.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

Analysis:

The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatography system.

e The instrument is operated in positive ion mode to detect the protonated molecule [M+H]* or
other adducts.

o Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and
temperature are optimized to achieve maximum signal intensity and stability.

The mass spectrum is acquired over a relevant m/z range.

Workflow for Spectroscopic Analysis of Natural
Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis
of a natural product like Epitulipinolide diepoxide.
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Caption: Workflow for the isolation and structural elucidation of Epitulipinolide diepoxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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